2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, an oxazole ring, and various substituents such as a chlorophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 4-chlorobenzaldehyde with an appropriate amine and a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Oxazole Ring to the Quinazolinone Core: The oxazole derivative is then reacted with a quinazolinone precursor, such as 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, under conditions that facilitate the formation of a thioether linkage.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through substitution reactions
Scientific Research Applications
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one: Similar structure but lacks the methoxy group on the phenyl ring.
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the phenyl ring in 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one contributes to its unique chemical properties and potential applications. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-7-9-18(27)10-8-17)15-34-26-29-22-6-4-3-5-21(22)25(31)30(26)19-11-13-20(32-2)14-12-19/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXYSUKMCYQHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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